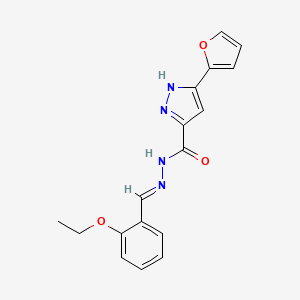

(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide

Description

The compound “(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide” belongs to the class of pyrazole-3-carbohydrazide derivatives, characterized by a hydrazide-linked benzylidene moiety and a furan-substituted pyrazole core. Its structure consists of:

- Hydrazide linker: Connects the pyrazole to the benzylidene group.

- Benzylidene moiety: Substituted with an ethoxy group at the ortho position (2-ethoxy), influencing solubility and steric interactions.

Properties

IUPAC Name |

N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-2-23-15-7-4-3-6-12(15)11-18-21-17(22)14-10-13(19-20-14)16-8-5-9-24-16/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTGNTNAQXVPPF-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(2-ethoxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of this compound involves the condensation of 2-ethoxybenzaldehyde with furan-2-carbohydrazide in the presence of appropriate catalysts. The compound's structure features a pyrazole ring fused with a furan moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | EGFR inhibition |

| Compound B | HeLa | 15 | Apoptosis induction |

| This compound | A549 | 12 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies suggest that this compound exhibits significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Apoptosis Induction : It can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : By interfering with cell cycle progression, the compound prevents cancer cells from dividing and proliferating.

Case Studies

In a recent study involving various pyrazole derivatives, it was found that compounds structurally similar to this compound showed promising results in inhibiting tumor growth in vivo models. For instance, a derivative demonstrated a significant reduction in tumor size in mice models bearing xenografts of human cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carbohydrazide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:

Structural and Electronic Modifications

Pharmacological Activities

- Anticancer Activity : The tert-butyl and chlorophenyl derivative (CID 6862332, ) showed potent growth inhibition in A549 lung cancer cells (IC₅₀ = 8.2 µM) via apoptosis induction.

- Anti-Inflammatory Activity : 5-Phenyl-3-(furan-2-yl) analogs demonstrated IC₅₀ values ~419 µg/mL in protein denaturation assays, comparable to diclofenac .

- Antidiabetic Potential: Compounds with dichlorobenzylidene groups (e.g., Y18 in ) exhibited α-glucosidase inhibition, though furan derivatives remain understudied in this context.

Physicochemical and Computational Insights

- Solubility and Solvation : E-MBPC and E-MABPC showed lower solvation energies (−15.2 kcal/mol and −17.8 kcal/mol, respectively) compared to dichloro derivatives (−12.4 kcal/mol), attributed to polar substituents enhancing aqueous interaction .

- Conformational Dynamics : Furan-containing derivatives (e.g., ) exist in synperiplanar (spE) or antiperiplanar (apE) conformations, influencing binding to biological targets like enzymes or receptors.

- DFT Studies : The HOMO-LUMO gap of E-DPPC (4.32 eV) indicates higher stability than methoxy analogs (4.12 eV), correlating with chlorine’s electron-withdrawing effects .

Key Research Findings and Trends

Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility but may reduce membrane permeability. Halogens (Cl, F) enhance electrophilicity and target binding but increase molecular weight and toxicity risks .

Furan Advantages : The furan-2-yl group’s planar structure facilitates interactions with aromatic residues in proteins, as seen in molecular docking studies of anti-inflammatory agents .

Synthetic Challenges : Steric hindrance from ortho-substituted benzylidenes (e.g., 2-ethoxy) may complicate crystallization, necessitating advanced techniques like SHELXL refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.